Cas no 31872-56-7 (2-Bromo-3-nitropyridin-4-OL)
2-Bromo-3-nitropyridin-4-OL Chemical and Physical Properties
Names and Identifiers
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- 31872-56-7
- 2-Bromo-3-nitropyridin-4(1H)-one
- 99035-23-1
- 2-BROMO-3-NITROPYRIDIN-4-OL
- 2-Bromo-4-hydroxy-3-nitropyridine
- AKOS015966452
- 2-Bromo-3-nitropyridin-4-OL
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- Inchi: 1S/C5H3BrN2O3/c6-5-4(8(10)11)3(9)1-2-7-5/h1-2H,(H,7,9)
- InChI Key: PFVGRSGRDMHUOP-UHFFFAOYSA-N
- SMILES: BrC1=C(C(C=CN1)=O)[N+](=O)[O-]
Computed Properties
- Exact Mass: 217.93270Da
- Monoisotopic Mass: 217.93270Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 276
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 74.9Ų
2-Bromo-3-nitropyridin-4-OL Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029012539-250mg |
2-Bromo-4-hydroxy-3-nitropyridine |
31872-56-7 | 95% | 250mg |
$950.60 | 2023-09-02 | |
| Alichem | A029012539-1g |
2-Bromo-4-hydroxy-3-nitropyridine |
31872-56-7 | 95% | 1g |
$3097.65 | 2023-09-02 |
2-Bromo-3-nitropyridin-4-OL Related Literature
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
Additional information on 2-Bromo-3-nitropyridin-4-OL
Professional Introduction to 2-Bromo-3-nitropyridin-4-OL (CAS No. 31872-56-7)
2-Bromo-3-nitropyridin-4-OL, identified by its Chemical Abstracts Service (CAS) number 31872-56-7, is a significant intermediate in the field of pharmaceutical and agrochemical synthesis. This compound belongs to the class of pyridine derivatives, which are widely recognized for their diverse biological activities and industrial applications. The presence of both bromo and nitro functional groups on the pyridine ring enhances its reactivity, making it a valuable building block for further chemical transformations.
The structural features of 2-Bromo-3-nitropyridin-4-OL contribute to its utility in synthetic chemistry. The bromine atom at the 2-position and the nitro group at the 3-position provide distinct sites for nucleophilic substitution and reduction reactions, respectively. These transformations are crucial in the development of novel heterocyclic compounds, which have shown promise in various therapeutic areas. For instance, pyridine derivatives are frequently explored as scaffolds for kinase inhibitors, antiviral agents, and antimicrobial drugs.
In recent years, there has been growing interest in leveraging 2-Bromo-3-nitropyridin-4-OL in the synthesis of biologically active molecules. A notable application lies in the development of small-molecule inhibitors targeting protein-protein interactions. The pyridine core is particularly adept at mimicking natural binding pockets, allowing for the design of high-affinity ligands. Researchers have utilized this compound to develop inhibitors of kinases such as Janus kinases (JAKs) and cyclin-dependent kinases (CDKs), which are implicated in inflammatory diseases and cancer.
Moreover, the nitro group in 2-Bromo-3-nitropyridin-4-OL can be reduced to an amine, enabling further derivatization into more complex structures. This flexibility is particularly useful in medicinal chemistry, where functional diversity is often required to achieve optimal pharmacological properties. The bromo substituent also serves as a handle for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing biaryl motifs found in many bioactive compounds.
Recent advancements in computational chemistry have further enhanced the utility of 2-Bromo-3-nitropyridin-4-OL. Molecular modeling studies have demonstrated its potential as a scaffold for designing ligands with specific binding affinities to target proteins. These studies often involve virtual screening of large compound libraries, where 2-Bromo-3-nitropyridin-4-OL derivatives emerge as promising candidates due to their optimized steric and electronic properties.
The agrochemical sector has also benefited from the versatility of 2-Bromo-3-nitropyridin-4-OL. Pyridine-based compounds are known for their role as intermediates in herbicides and pesticides. The structural modifications afforded by the bromo and nitro groups allow for fine-tuning of biological activity, leading to the development of more effective agrochemicals with improved selectivity and lower environmental impact.
In conclusion, 2-Bromo-3-nitropyridin-4-OL (CAS No. 31872-56-7) represents a versatile and valuable intermediate in synthetic chemistry. Its unique structural features enable a wide range of chemical transformations, making it indispensable in pharmaceutical and agrochemical research. As our understanding of molecular interactions deepens, compounds like 2-Bromo-3-nitropyridin-4-OL will continue to play a pivotal role in the discovery and development of novel bioactive molecules.
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